Significantly Reduced Osmolality Compared to Benchmark Ionic Gd-DTPA
Gadopenamide exhibits a more than twofold reduction in solution osmolality compared to the ionic linear GBCA, gadopentetate dimeglumine [1]. This property is critical for minimizing osmolarity-dependent adverse reactions, such as pain and cardiovascular effects, particularly at the high local concentrations encountered during intravenous bolus administration.
| Evidence Dimension | Osmolality |
|---|---|
| Target Compound Data | 810 mOsm/kg |
| Comparator Or Baseline | Gadopentetate dimeglumine (Gd-DTPA): 1,900 mOsm/kg |
| Quantified Difference | 57.4% reduction (810 vs 1,900 mOsm/kg) |
| Conditions | Formulated contrast media solution for injection |
Why This Matters
For procurement and experimental design, this data justifies selection over gadopentetate dimeglumine in studies where minimizing hyperosmolar stress is a primary endpoint or in models sensitive to osmotic load.
- [1] INIS Repository Search. Gd-DTPA-bismorpholide. Record Number: 21087099. View Source
